molecular formula C9H15BN2O3 B12083535 (5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid

(5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid

Cat. No.: B12083535
M. Wt: 210.04 g/mol
InChI Key: HKILBHWETJNIFX-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 4-methylpiperazin-1-yl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Piperazine Group: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the piperazine moiety.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H15BN2O3

Molecular Weight

210.04 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C9H15BN2O3/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3

InChI Key

HKILBHWETJNIFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2CCN(CC2)C)(O)O

Origin of Product

United States

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